3-Hydroxyhexanedioic acid
Overview
Description
3-Hydroxyhexanedioic acid, also known as this compound, is a dicarboxylic acid with the molecular formula C6H10O5. It is a hydroxylated derivative of adipic acid and is characterized by the presence of a hydroxyl group (-OH) on the third carbon of the adipic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxyhexanedioic acid can be synthesized through several methods. One common approach involves the microbial fermentation of glucose or other sugars using genetically engineered microorganisms such as Escherichia coli or Pseudomonas species . These microorganisms are engineered to express specific enzymes that convert glucose into 3-hydroxyadipic acid through a series of biochemical reactions.
Another method involves the chemical reduction of 3-oxoadipic acid using reducing agents such as sodium borohydride or catalytic hydrogenation . This process typically requires controlled reaction conditions, including specific temperatures and pH levels, to achieve high yields of 3-hydroxyadipic acid.
Industrial Production Methods
Industrial production of 3-hydroxyadipic acid often relies on microbial fermentation due to its cost-effectiveness and scalability. Large-scale fermentation processes utilize bioreactors where genetically modified microorganisms are cultured under optimized conditions to produce 3-hydroxyadipic acid in significant quantities . The product is then extracted and purified using various separation techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyhexanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-oxoadipic acid.
Reduction: The carboxyl groups can be reduced to form 3-hydroxyadipaldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used under basic conditions to substitute the hydroxyl group.
Major Products Formed
Oxidation: 3-Oxoadipic acid
Reduction: 3-Hydroxyadipaldehyde
Substitution: Various substituted adipic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxyhexanedioic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-hydroxyadipic acid involves its role as an intermediate in metabolic pathways. It is produced through the reverse β-oxidation pathway, where it is formed from the condensation of acetyl-CoA and succinyl-CoA . This compound can further undergo enzymatic reactions to form other metabolites, influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Adipic acid: A dicarboxylic acid with a similar structure but lacking the hydroxyl group.
3-Oxoadipic acid: An oxidized derivative of 3-hydroxyadipic acid.
3-Iodoadipic acid: A halogenated derivative used in specific chemical reactions.
Uniqueness
3-Hydroxyhexanedioic acid is unique due to the presence of the hydroxyl group, which imparts distinct chemical properties and reactivity. This functional group allows for additional chemical modifications and enhances its utility in polymer synthesis and biomedical research .
Properties
IUPAC Name |
3-hydroxyhexanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-4(3-6(10)11)1-2-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOMYDHIQVMMTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864488 | |
Record name | 3-Hydroxyhexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Hydroxyadipic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000345 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14292-29-6 | |
Record name | 3-Hydroxyadipic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14292-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyadipic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxyhexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxyadipic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000345 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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